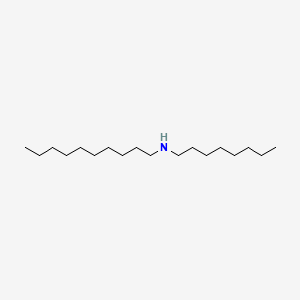
Methyl 1-(4-chlorobenzyl)-3-methyl-1H-pyrazole-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-氯苄基)-3-甲基-1H-吡唑-5-羧酸甲酯是一种合成的有机化合物,属于吡唑类。该化合物以其独特的结构为特征,包括一个被甲基和 4-氯苄基取代的吡唑环。由于其有趣的化学性质和潜在的生物活性,它主要用于各种科学研究应用。
准备方法
合成路线和反应条件: 1-(4-氯苄基)-3-甲基-1H-吡唑-5-羧酸甲酯的合成通常涉及在碱(如碳酸钾)存在下,使 4-氯苄基氯与 3-甲基-1H-吡唑-5-羧酸反应。该反应在诸如二甲基甲酰胺 (DMF) 的有机溶剂中于升高的温度下进行,以促进目标产物的形成。
工业生产方法: 该化合物的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用工业级试剂和溶剂,并且反应条件针对最大产率和纯度进行了优化。然后使用重结晶或色谱等技术纯化产品。
化学反应分析
反应类型: 1-(4-氯苄基)-3-甲基-1H-吡唑-5-羧酸甲酯会经历各种化学反应,包括:
氧化: 该化合物可以使用像高锰酸钾或过氧化氢这样的氧化剂进行氧化。
还原: 还原反应可以使用像氢化铝锂这样的还原剂进行。
取代: 亲核取代反应可以在苄基位置发生,其中氯原子可以被其他亲核试剂取代。
常见试剂和条件:
氧化: 酸性介质中的高锰酸钾。
还原: 无水乙醚中的氢化铝锂。
取代: 乙醇水溶液中的氢氧化钠。
主要形成的产物:
氧化: 形成羧酸或酮。
还原: 形成醇或胺。
取代: 形成各种取代的吡唑衍生物。
科学研究应用
1-(4-氯苄基)-3-甲基-1H-吡唑-5-羧酸甲酯在科学研究中具有广泛的应用,包括:
化学: 用作合成更复杂有机分子的构建块。
生物学: 研究其潜在的生物活性,包括抗菌和抗炎特性。
医药: 研究其在药物开发中的潜在用途,特别是在设计新的治疗剂方面。
工业: 用于开发农用化学品和其他工业产品。
作用机制
1-(4-氯苄基)-3-甲基-1H-吡唑-5-羧酸甲酯的作用机制涉及其与特定分子靶标的相互作用。据信,该化合物通过与酶或受体结合而发挥其作用,从而调节其活性。确切的途径和靶标仍在研究中,但研究表明它可能会影响细胞过程,例如信号转导和基因表达。
类似化合物:
- 1-(4-氯苄基)-3-苯基-1H-吡唑-5-羧酸甲酯
- 1-(4-氯苄基)-5-甲基-1H-吡唑-4-羧酸乙酯
- 1-乙基-5-苯基-1H-吡唑-3-羧酸甲酯
比较: 1-(4-氯苄基)-3-甲基-1H-吡唑-5-羧酸甲酯因其特定的取代模式而独一无二,该模式赋予其独特的化学和生物学性质。与类似化合物相比,它可能表现出不同的反应性和生物活性,使其成为各种研究应用中宝贵的化合物。
相似化合物的比较
- Methyl 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate
- Ethyl 1-(4-chlorobenzyl)-5-methyl-1H-pyrazole-4-carboxylate
- Methyl 1-ethyl-5-phenyl-1H-pyrazole-3-carboxylate
Comparison: Methyl 1-(4-chlorobenzyl)-3-methyl-1H-pyrazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various research applications.
属性
分子式 |
C13H13ClN2O2 |
|---|---|
分子量 |
264.71 g/mol |
IUPAC 名称 |
methyl 2-[(4-chlorophenyl)methyl]-5-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C13H13ClN2O2/c1-9-7-12(13(17)18-2)16(15-9)8-10-3-5-11(14)6-4-10/h3-7H,8H2,1-2H3 |
InChI 键 |
PAIYORIZMSOYLB-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN(C(=C1)C(=O)OC)CC2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2R)-2-[(Pyridin-3-ylmethyl)amino]propanoic acid](/img/structure/B12049900.png)
![4-chloro-N-(2-{[(2E)-2-(2-chlorobenzylidene)hydrazino]carbonyl}phenyl)benzenesulfonamide](/img/structure/B12049913.png)

![2-methoxyethyl 5-{[(2E)-4-ethoxy-4-oxobut-2-en-1-yl]oxy}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B12049949.png)



![3-(4-Chlorophenyl)-2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one](/img/structure/B12049975.png)
![N-(benzo[d]thiazol-2-yl)-6-hydroxy-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12049986.png)

![Ethyl 6-bromo-5-[(2-chloro-6-fluorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B12049997.png)

![3-[2-(1-naphthylmethoxy)phenyl]-N'-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12050004.png)
![(2S)-2-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}propanoic acid](/img/structure/B12050010.png)
